molecular formula C11H13N3 B3017234 2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine CAS No. 1368620-33-0

2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine

Cat. No. B3017234
CAS RN: 1368620-33-0
M. Wt: 187.246
InChI Key: OMALABKMICUGQR-UHFFFAOYSA-N
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Description

The compound "2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine" is a molecule that features both pyridine and pyrrole rings, which are important heterocyclic structures in medicinal chemistry and materials science. The pyridine ring is a six-membered ring with one nitrogen atom, while the pyrrole ring is a five-membered ring with one nitrogen atom. The combination of these two rings in a single molecule suggests potential for interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of related pyridine and pyrrole derivatives has been explored in various studies. For instance, the synthesis of halogenated and arylated 1H-pyridin-2-ones from pyridinium N-(pyridin-2-yl)aminides has been described, involving reactions with boronic acids and subsequent reduction and nitrosation steps to yield disubstituted pyridin-2-ones . Additionally, the synthesis of N-(pyrrol-2-yl)amines through a two-step sequence starting from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile has been reported, indicating the accessibility of pyrrole derivatives that could be further functionalized .

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" can be complex, with potential for various intermolecular interactions. For example, the crystal structure of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine shows intermolecular N-H...N hydrogen bonds and a three-dimensional network formed by C-H...π and N-H...π-facial hydrogen bonds, which are crucial for crystal stabilization . These findings suggest that the compound may also exhibit a rich tapestry of intermolecular interactions, influencing its crystalline properties.

Chemical Reactions Analysis

The reactivity of pyridine and pyrrole derivatives can be quite varied. Coupling reactions, such as the facile coupling of 2-(1-ethylthioethenyl)pyrroles with amines to yield aminoethenylpyrroles, demonstrate the potential for functionalization of pyrrole derivatives . The compound "this compound" could potentially undergo similar reactions, allowing for the synthesis of a wide range of derivatives with different substituents and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and pyrrole derivatives can be influenced by their ability to form hydrogen bonds. For instance, the behavior of 1,2-ethanediol in binary mixtures with pyridine and its derivatives shows thermodynamic excesses and energy associated with O-H...N hydrogen bonds . This suggests that "this compound" may also engage in hydrogen bonding, which could affect its solubility, boiling point, and other physical properties.

Scientific Research Applications

Catalytic Applications

  • The compound has been used in the catalysis of oligomerization and polymerization of ethylene, with outcomes depending on the solvent and co-catalyst used. In some conditions, it facilitates the formation of high molecular weight linear high-density polyethylene (Obuah et al., 2014).

Complexation Studies

  • It's involved in complexation reactions, such as with Cadmium(II), forming structures with distinct geometries and demonstrating potential in coordination chemistry (Hakimi et al., 2013).

Organocatalysis

  • The compound is used in organocatalysis, particularly in asymmetric synthesis, indicating its potential in producing chiral compounds with high enantioselectivity (Kostenko et al., 2018).

Synthesis of Derivatives

  • It plays a role in the synthesis of various derivatives, such as thieno[2,3-b]pyridine and isothiazolo[5,4-b]pyridine, underscoring its utility in heterocyclic chemistry (Ankati & Biehl, 2010).

Ligand in Metal Complexes

  • The compound acts as a ligand in the formation of metal complexes, which are shown to be effective in various catalytic processes like ethylene dimerization (Nyamato et al., 2015).

Electrooptic Film Fabrication

  • It is instrumental in the development of electrooptic films, especially in the design of chromophores for thin-film microstructure and nonlinear optical response, highlighting its role in materials science (Facchetti et al., 2006).

properties

IUPAC Name

2-pyridin-3-yl-2-(1H-pyrrol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-10(11-4-2-6-14-11)9-3-1-5-13-8-9/h1-6,8,10,14H,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMALABKMICUGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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